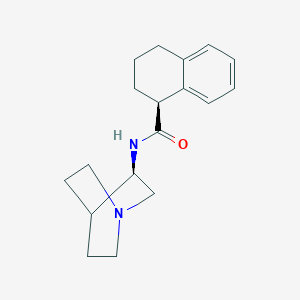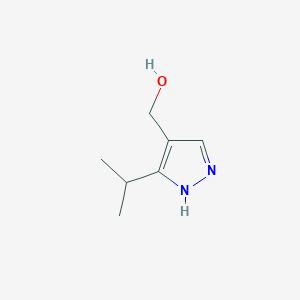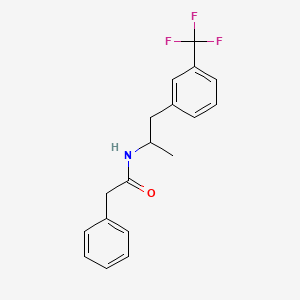![molecular formula C13H19NO2 B13429154 (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13429154.png)
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is a heterocyclic compound that belongs to the class of oxazepines. This compound is characterized by a seven-membered ring containing both nitrogen and oxygen atoms. It has gained attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol typically involves multicomponent reactions. One common method is the Ugi–Joullié reaction, which allows for the stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[f][1,4]oxazepines . This reaction involves the use of chiral enantiopure 1,2-amino alcohols and salicylaldehydes, resulting in the formation of cyclic imines that undergo further reactions to yield the desired oxazepine derivatives.
Industrial Production Methods
the use of one-pot synthesis and multicomponent reactions suggests that scalable and efficient production methods could be developed based on these principles .
Análisis De Reacciones Químicas
Types of Reactions
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve standard laboratory techniques such as refluxing and stirring .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Aplicaciones Científicas De Investigación
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of (4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol involves its interaction with specific molecular targets. For example, it has been shown to disrupt the PEX14-PEX5 protein-protein interface, leading to the inhibition of essential cellular processes in trypanosomes and ultimately causing cell death . This mechanism highlights its potential as a therapeutic agent against trypanosomiasis.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
- (2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol hydrochloride
Uniqueness
(4-Isopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 4-position and methanol group at the 7-position differentiate it from other oxazepine derivatives, potentially enhancing its bioactivity and specificity in targeting molecular pathways .
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
(4-propan-2-yl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl)methanol |
InChI |
InChI=1S/C13H19NO2/c1-10(2)14-5-6-16-13-4-3-11(9-15)7-12(13)8-14/h3-4,7,10,15H,5-6,8-9H2,1-2H3 |
Clave InChI |
HUGIDOONTNEDPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCOC2=C(C1)C=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-4h-pyrrolo[2,3-d]thiazole](/img/structure/B13429078.png)







![Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B13429105.png)
![1-[(2-Imino-4-methyl-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B13429114.png)
![2-Methyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13429119.png)

![5-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13429128.png)

